molecular formula C13H9ClN2O B2482829 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile CAS No. 128914-79-4

4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile

Cat. No.: B2482829
CAS No.: 128914-79-4
M. Wt: 244.68
InChI Key: MYXIEZLONDAQEJ-UHFFFAOYSA-N
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Description

4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile is a chemical compound with the molecular formula C13H9ClN2O It is known for its unique structure, which includes a quinoline moiety and a nitrile group

Properties

IUPAC Name

4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-7-13(17)10(8-15)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,17H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNAJERBOLRVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=C(CCl)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile typically involves the reaction of quinoline derivatives with chloroacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as triethylamine and are carried out in polar aprotic solvents.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, amine-substituted quinoline compounds, and various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its anticancer properties . Quinoline derivatives, including 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile, have shown promise as inhibitors of receptor tyrosine kinases (RTKs), which are pivotal in tumor growth and metastasis. Research indicates that compounds with quinoline structures can inhibit key RTKs such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) .

Antimicrobial Activity

Recent studies have indicated that quinoline-based compounds exhibit significant antibacterial activity . For instance, derivatives similar to this compound have been synthesized and tested against various bacterial strains, showing promising results . The synthesis of these compounds often involves multi-step processes that enhance their bioactivity.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of quinoline derivatives with appropriate carbonyl compounds. The characterization of these compounds is crucial for understanding their structural properties and reactivity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds .

Case Study: Anticancer Activity

A notable study investigated the anticancer effects of various quinoline derivatives, including those similar to this compound. The results demonstrated that these compounds could induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell cycle progression and induction of oxidative stress .

Case Study: Antimicrobial Efficacy

Another study focused on the antibacterial potential of synthesized quinoline derivatives. Compounds were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant zones of inhibition, suggesting their potential as new antimicrobial agents .

Industrial Applications

Beyond medicinal uses, this compound may find applications in the agrochemical industry as a precursor for developing pesticides or herbicides. Its ability to interact with biological systems can be harnessed to create effective agricultural chemicals that target specific pests or diseases.

Mechanism of Action

The mechanism of action of 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting DNA replication and transcription. The nitrile group can also participate in covalent bonding with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanoic acid
  • 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanamide
  • 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanethioamide

Uniqueness

4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile is unique due to its combination of a quinoline moiety and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile (CAS Number: 128914-79-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₉ClN₂O
  • Molecular Weight : 244.676 g/mol
  • Storage Conditions : Ambient temperature

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors involved in disease processes. Research indicates that compounds with similar structures often exhibit inhibition of key pathways related to cancer and inflammation.

Biological Activity Overview

The compound has shown promising results in several studies, particularly in the following areas:

Antitumor Activity

Research has indicated that compounds similar to this compound can act as inhibitors of the Murine Double Minute 2 (MDM2), a protein that negatively regulates the p53 tumor suppressor. In vitro studies have demonstrated that such inhibitors can lead to increased apoptosis in cancer cells by stabilizing p53, thereby promoting cell cycle arrest and apoptosis in tumor cells .

Neuroprotective Effects

In a study focusing on spinal cord injury models, analogs of this compound were shown to reduce local quinolinic acid synthesis, which is associated with neurodegenerative processes. The administration of these compounds improved functional recovery and preserved white matter integrity post-injury . This suggests a potential application in treating neurodegenerative diseases.

Case Studies and Research Findings

Study FocusFindingsReference
Antitumor EffectsInhibits MDM2 leading to enhanced p53 activity and apoptosis in cancer cells.
NeuroprotectionReduces quinolinic acid synthesis, improves recovery after spinal cord injury.
Analgesic PropertiesCompounds structurally related showed significant anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored through various SAR studies. Modifications at specific positions on the quinoline ring have been shown to enhance potency against targeted proteins while minimizing toxicity.

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